

Application Notes and Protocols: Synthesis of Chlorantraniliprole, a Key Agrochemical

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Compound of Interest

Compound Name: 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene

Cat. No.: B1272690

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Note: While information on the specific use of **2-(Bromomethyl)-5-chloro-1,3-difluorobenzene** in agrochemical synthesis is not readily available in the public domain, this document provides a detailed overview of the synthesis of a structurally relevant and commercially significant insecticide, Chlorantraniliprole. The protocols and data presented are compiled from various sources and are intended for an audience of researchers, scientists, and drug development professionals.

Introduction

Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class. It is highly effective against a range of lepidopteran pests, as well as some species of Coleoptera, Diptera, and Hemiptera. Its mode of action involves the activation of insect ryanodine receptors, leading to uncontrolled calcium release and subsequent paralysis and death of the target pest. The synthesis of Chlorantraniliprole involves the coupling of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.

Synthesis of Chlorantraniliprole

The synthesis of Chlorantraniliprole is a multi-step process. A common method involves the amidation reaction between 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. Various coupling agents and reaction conditions have been reported to achieve this transformation with high yield and purity.

Quantitative Data from Representative Synthetic Protocols

Key Intermediate A	Key Intermediate B	Coupling Agent/Base	Solvent	Reaction Conditions	Yield (%)	Purity (%)	Reference
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid	2-amino-5-chloro-N,3-dimethylbenzamide	Methanesulfonyl chloride / 3-picoline	Propionitrile	-5 to 0 °C, then room temp.	97.0 (uncorrected)	>95 (HPLC)	[1]
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid	2-amino-5-chloro-N,3-dimethylbenzamide	Methanesulfonyl chloride / Potassium carbonate	Acetonitrile	25 °C	83	95	[2]
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid	2-amino-5-chloro-N,3-dimethylbenzamide	p-chlorobenzenesulfonyl chloride	Acetonitrile	29 °C, 4 hours	Not specified	Not specified	[2]
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid	2-amino-5-chloro-N,3-dimethylbenzamide	m-nitrobenzenesulfonyl chloride	Acetonitrile	30 to 32 °C	Not specified	Not specified	[2]

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pyrazole- e chloride
5-
carboxyli
c acid

Experimental Protocols

Protocol 1: Synthesis of Chlorantraniliprole using Methanesulfonyl Chloride in Propionitrile[1]

Materials:

- 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
- 2-amino-5-chloro-N,3-dimethylbenzamide
- Propionitrile
- 3-Picoline
- Methanesulfonyl chloride
- Water

Procedure:

- To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (21.0 mmol) in propionitrile (18 mL), add 3-picoline (52 mmol).
- Cool the mixture to -5 °C.
- Add methanesulfonyl chloride (24 mmol) dropwise at a temperature between -5 and 0 °C.
- Stir the mixture for 1 hour at 0 to 5 °C, and then for 3 hours at room temperature.
- Add water (9 mL) dropwise and stir the mixture at room temperature for 1 hour.

- Filter the mixture and wash the solids with 3:1 propionitrile-water (2 x 4 mL), then with propionitrile (2 x 4 mL).
- Dry the solid under nitrogen to afford the title compound.

Protocol 2: Synthesis of Chlorantraniliprole using Methanesulfonyl Chloride in Acetonitrile[2]

Materials:

- 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (32 g)
- Acetonitrile (150 mL + 25 mL for rinsing)
- Potassium carbonate (16.6 g, 0.12 mole)
- 2-amino-5-chloro-N,3-dimethylbenzamide (20 g)
- Methanesulfonyl chloride (14 g, 0.12 moles)
- Water (70 mL)

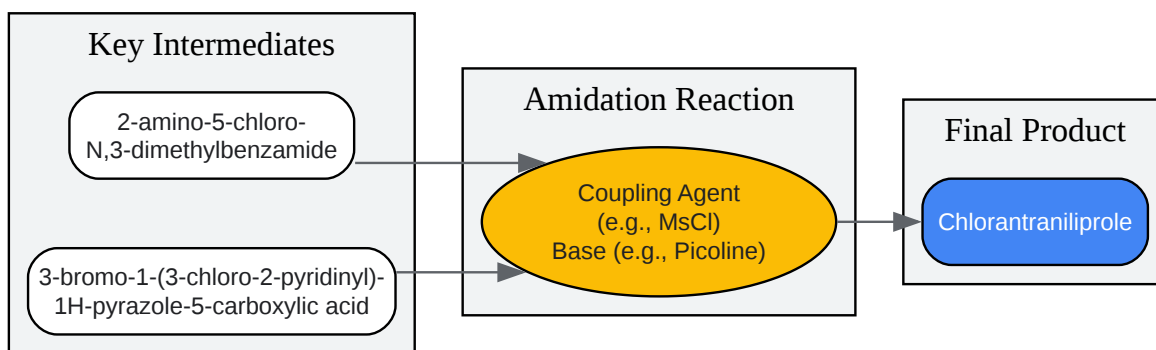
Procedure:

- Add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (32 g) to acetonitrile (150 mL) under stirring to form a reaction mass.
- Add potassium carbonate (16.6 g) to the reaction mass under stirring to form a slurry.
- Add 2-amino-5-chloro-N,3-dimethylbenzamide (20 g) to the slurry under stirring and rinse with acetonitrile (25 mL).
- Add methanesulfonyl chloride (14 g) while maintaining the temperature at 25 °C to form a reaction mixture.
- Equilibrate the reaction mixture at 25 °C for 1 hour. Monitor the formation of Chlorantraniliprole by HPLC.

- Filter the obtained Chlorantraniliprole at 32 °C and wash with acetonitrile to obtain a cake.
- Make a slurry of the obtained cake in water (70 mL) at 30 °C and filter.
- Wash further with water and dry to obtain Chlorantraniliprole.

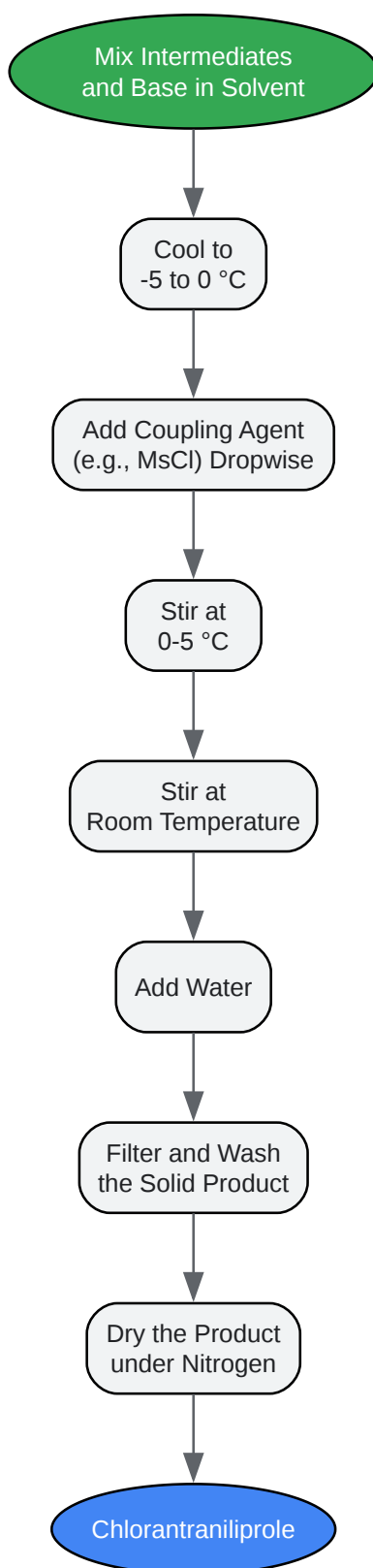
Synthetic Pathway and Workflow Visualization

The following diagrams illustrate the general synthetic pathway for Chlorantraniliprole and a typical experimental workflow.



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Caption: Synthesis of Chlorantraniliprole via amidation.



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Caption: General experimental workflow for Chlorantraniliprole synthesis.

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